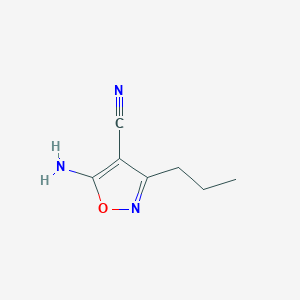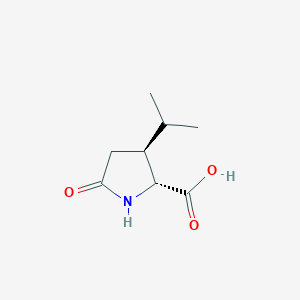![molecular formula C8H10N2S B12867654 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12867654.png)
7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is a sulfur-containing heterocyclic compound with the molecular formula C8H10N2S and a molecular weight of 166.24 g/mol . This compound is characterized by its unique structure, which includes a pyridine ring fused to a thiazine ring. It is a colorless solid with notable biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with 3-chloropropanal in the presence of a base can lead to the formation of the thiazine ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the product are maintained .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: Similar structure but contains an iodine atom and an oxygen atom instead of sulfur.
Pyridazine and Pyridazinone Derivatives: These compounds have similar heterocyclic structures and exhibit a range of biological activities.
Uniqueness
7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is unique due to its sulfur-containing thiazine ring, which imparts distinct chemical and biological properties compared to its oxygen or nitrogen analogs .
Eigenschaften
Molekularformel |
C8H10N2S |
|---|---|
Molekulargewicht |
166.25 g/mol |
IUPAC-Name |
7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine |
InChI |
InChI=1S/C8H10N2S/c1-6-4-7-8(10-5-6)11-3-2-9-7/h4-5,9H,2-3H2,1H3 |
InChI-Schlüssel |
MGRPWEUEBUWIJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N=C1)SCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12867572.png)
![2-Chlorobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867574.png)

![4-Formylbenzo[d]oxazole-2-carboxamide](/img/structure/B12867586.png)
![((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate](/img/structure/B12867593.png)
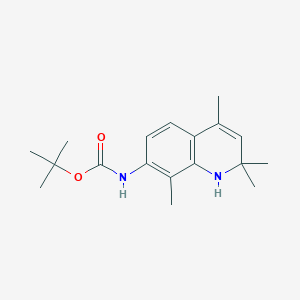

![2-Bromobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867614.png)
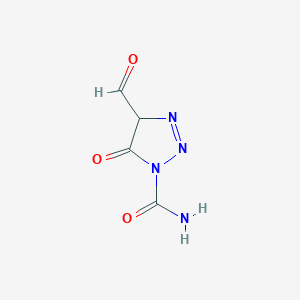
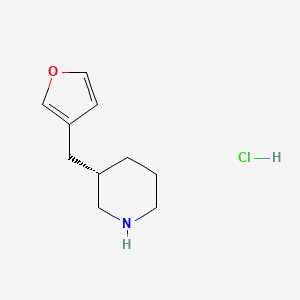
![(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B12867626.png)
![cis-3a-Fluoro-5-isopropyl-N-methyl-4-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxamide](/img/structure/B12867632.png)
